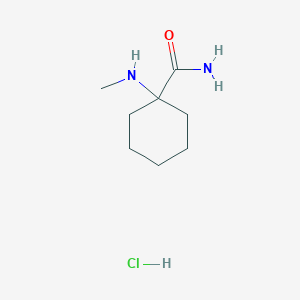
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, which make it a valuable compound in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride typically involves the reaction of cyclohexanone with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-(Methylamino)cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but have different substituents, resulting in varied reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
CAS No. |
23232-74-8 |
|---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-(methylamino)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(7(9)11)5-3-2-4-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H |
InChI Key |
SLUIBNFTYDXZOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCCC1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


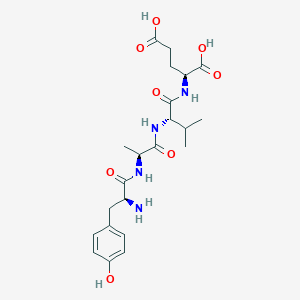
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
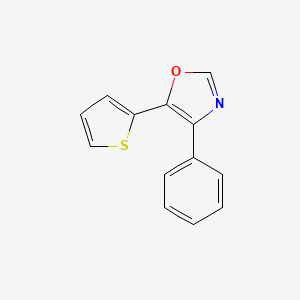
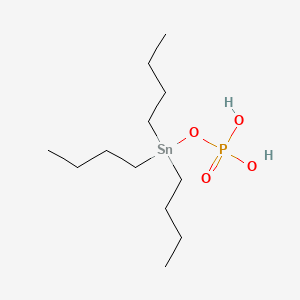
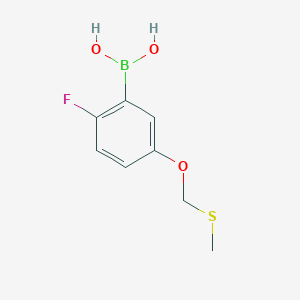

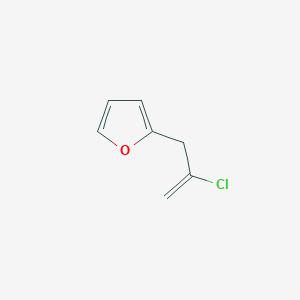
![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
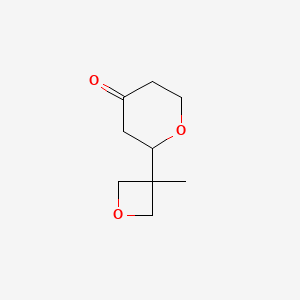

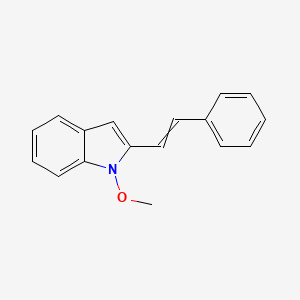
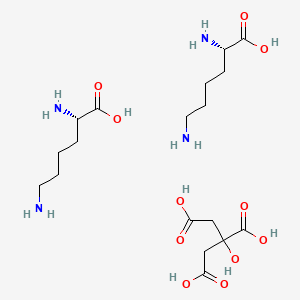
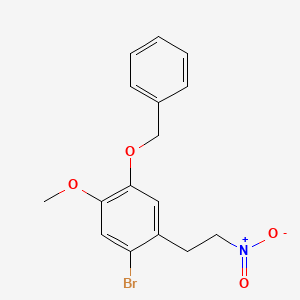
![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
